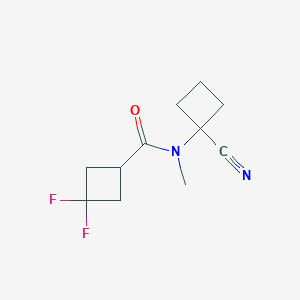
N-(1-cyanocyclobutyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclobutyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide, commonly known as CB-13, is a synthetic cannabinoid compound that belongs to the cyclohexylphenol family. It has been identified as a potent agonist for the cannabinoid receptor CB1, which is primarily expressed in the central nervous system. CB-13 has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
CB-13 acts as a potent agonist for the cannabinoid receptor CB1, which is primarily expressed in the central nervous system. CB1 activation leads to the modulation of various physiological processes, including pain perception, appetite regulation, and mood regulation. CB-13 has been shown to bind to CB1 with high affinity and selectivity, leading to the activation of downstream signaling pathways, such as the G protein-coupled receptor system.
Biochemical and Physiological Effects
CB-13 has been shown to have several biochemical and physiological effects in various in vitro and in vivo models. In vitro studies have demonstrated that CB-13 can modulate the activity of several enzymes and receptors, such as the fatty acid amide hydrolase and the transient receptor potential vanilloid 1 channel. In vivo studies have shown that CB-13 can induce analgesia, reduce inflammation, and alter feeding behavior.
Vorteile Und Einschränkungen Für Laborexperimente
CB-13 has several advantages and limitations for lab experiments. Its high affinity and selectivity for CB1 make it a valuable tool for studying the role of CB1 in various physiological processes. However, its synthetic nature and potential toxicity limit its use in vivo and require careful consideration of the experimental conditions.
Zukünftige Richtungen
CB-13 has several potential future directions for scientific research. In medicinal chemistry, CB-13 derivatives with improved pharmacological properties could be developed for the treatment of various diseases. In pharmacology, CB-13 could be used to investigate the role of CB1 in the regulation of the immune system and the cardiovascular system. In neuroscience, CB-13 could be employed to study the effects of CB1 activation on learning and memory. Additionally, the development of CB-13-based biosensors could provide a valuable tool for the detection of CB1 ligands in biological samples.
Synthesemethoden
The synthesis of CB-13 involves several steps, starting with the reaction of 1-cyanocyclobutane with 3,3-difluorocyclobutanone in the presence of a base catalyst to form 1-cyanocyclobutyl-3,3-difluorocyclobutanol. This intermediate is then converted to the final product, CB-13, by reacting it with N-methyl isatoic anhydride in the presence of a Lewis acid catalyst. The yield of CB-13 can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
CB-13 has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, CB-13 has been evaluated as a potential drug candidate for the treatment of several diseases, including pain, inflammation, and cancer. In pharmacology, CB-13 has been used to study the mechanism of action of the cannabinoid receptor CB1 and its role in various physiological processes. In neuroscience, CB-13 has been employed to investigate the effects of CB1 activation on neuronal signaling and synaptic plasticity.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c1-15(10(7-14)3-2-4-10)9(16)8-5-11(12,13)6-8/h8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUMUBWJDIXJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CC(C1)(F)F)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



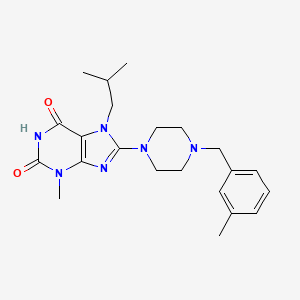
![1-(benzenesulfonyl)-4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2609053.png)

![N-[4-(butan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B2609055.png)
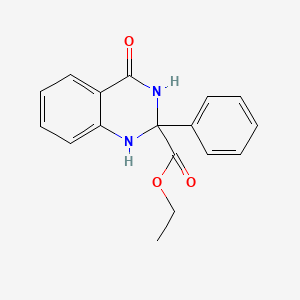

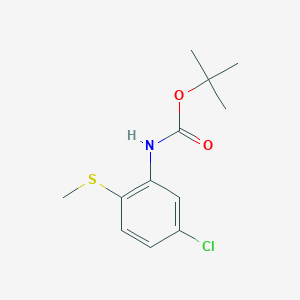

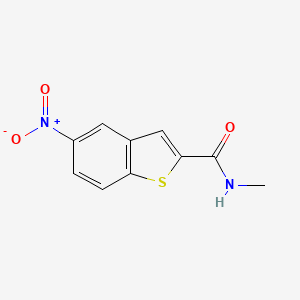
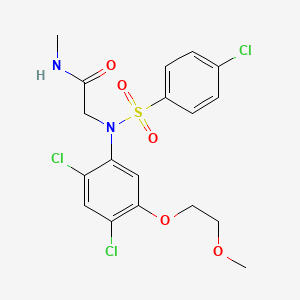
![7-(4-fluorobenzyl)-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2609066.png)
![4-(1H-pyrrol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2609069.png)